4-Methylcatechol

Polyphenol oxidase Enzymatic browning Substrate specificity

Generic catechol yields ~50% lower sensitivity in PPO assays. 4-Methylcatechol delivers empirically superior performance: • 2× Vmax/Km ratio vs. catechol (Marula fruit PPO: 47.9 vs. 24.2 U·min⁻¹·mM⁻¹) • #1 ranked PPO substrate among 10 phenolics tested (blackthorn plum, Km = 0.97 mM) • Defined C23O suicide inhibitor with 3.5× higher kcat than 3-methylcatechol • Validated KV7.4 vasorelaxant probe for cardiovascular pharmacology Supplied as ≥98% crystalline powder; ambient temperature shipping; bulk quantities available.

Molecular Formula C7H8O2
Molecular Weight 124.14 g/mol
CAS No. 452-86-8
Cat. No. B155104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylcatechol
CAS452-86-8
Synonyms1,2-Dihydroxy-4-methylbenzene;  1-Methyl-3,4-dihydroxybenzene;  2-Hydroxy-4-methylphenol;  3,4-Dihydroxytoluene;  4-Methyl-1,2-benzediol;  4-Methyl-1,2-benzenediol;  4-Methyl-1,2-dihydroxybenzene;  4-Methylbenzcatechin;  4-Methylpyrocatechol;  5-Methylcatecho
Molecular FormulaC7H8O2
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)O
InChIInChI=1S/C7H8O2/c1-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3
InChIKeyZBCATMYQYDCTIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 250 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylcatechol Technical Specifications


4-Methylcatechol (4-MC; 4-methylbenzene-1,2-diol) is a para-methyl-substituted catechol derivative with the molecular formula C₇H₈O₂ and molecular weight 124.14 g/mol. The compound presents as an off-white to white crystalline powder with a melting point of 67–69 °C, boiling point of 251 °C, and density of 1.129 g/mL at 25 °C [1]. 4-MC is soluble in water, methanol, acetone, ether, and alcohol, and should be stored below +30 °C away from strong oxidizing agents and strong bases . As a naturally occurring component of castoreum and a microbial metabolite of dietary flavonoids including quercetin, 4-MC exhibits both antioxidant and enzyme-modulating activities that are distinctly modulated by its para-methyl substitution pattern [2].

Polyphenol oxidase (PPO) activity detection and characterization
Catechol dioxygenase (C12O / C23O) kinetic benchmarking and mechanism studies
Vasorelaxation mechanism research (KV7.4 channel involvement context)
Monophenolase-diphenolase coupling probe for tyrosinase/PPO enzymology

Why 4-Methylcatechol Cannot Be Substituted


Despite sharing the catechol (1,2-dihydroxybenzene) core scaffold, 4-methylcatechol exhibits functional behaviors that diverge quantitatively and mechanistically from its closest analogs—including unsubstituted catechol, 3-methylcatechol, and 4-ethylcatechol—due to the electronic and steric effects conferred by the para-methyl substituent. In enzymatic systems, the methyl group at the C4 position alters substrate binding affinity, catalytic turnover rates, and susceptibility to mechanism-based inactivation [1]. In antioxidant and pharmacological contexts, the para-methyl substitution modulates radical-scavenging efficiency, electrochemical oxidation potential, and tissue-specific vasorelaxant potency in ways that cannot be extrapolated from other catechol derivatives [2]. Consequently, substituting 4-methylcatechol with catechol or 3-methylcatechol in PPO activity assays, biodegradation studies, or vasorelaxation experiments would yield quantitatively different—and in some cases qualitatively opposite—experimental outcomes, undermining reproducibility and cross-study comparability.

Catechol
Substitution may reduce PPO detection sensitivity and alter binding affinity profile; kinetic parameters may not transfer.
3-Methylcatechol
Dioxygenase catalytic turnover and suicide inhibition characteristics differ significantly; cross-study comparability may be compromised.
4-Ethylcatechol / analogs
Electronic and steric effects of para-substituent strongly modulate enzyme conversion rates; structural analog response may not extrapolate.

4-Methylcatechol Comparative Evidence


PPO Catalytic Efficiency vs Catechol

In Marula fruit (Sclerocarya birrea subsp. caffra) polyphenol oxidase assays, 4-methylcatechol demonstrated markedly higher catalytic efficiency than catechol [1]. The Vmax/Km ratio—a direct measure of enzymatic efficiency under substrate-limiting conditions—was 47.9 U·min⁻¹·mM⁻¹ for 4-methylcatechol versus 24.2 U·min⁻¹·mM⁻¹ for catechol, representing an approximately twofold improvement in substrate utilization efficiency.

PPO Catalytic Efficiency vs Catechol
Head-to-head
Vmax/Km 47.9 vs 24.2 U·min⁻¹·mM⁻¹ (1.98-fold higher); Km 3.4-fold lower
Supports PPO assay sensitivity review; tighter enzyme binding reported.
Marula fruit PPO; verify in target species.
Polyphenol oxidase Enzymatic browning Substrate specificity

C23O Catalytic Turnover vs 3-Methylcatechol

In comparative kinetic analysis of purified catechol 2,3-dioxygenase (C23O) enzymes, 4-methylcatechol exhibited substantially higher catalytic turnover numbers (kcat) than 3-methylcatechol across multiple enzyme variants [1]. For the wild-type XylE enzyme, kcat for 4-methylcatechol (1,142 ± 96 s⁻¹) was 3.4-fold higher than for 3-methylcatechol (338 ± 27 s⁻¹). For the engineered chimeric NY8 enzyme, the difference was even more pronounced: kcat for 4-methylcatechol (291 ± 12 s⁻¹) was 3.5-fold higher than for 3-methylcatechol (84 ± 2 s⁻¹).

C23O Turnover vs 3-Methylcatechol
Head-to-head
kcat 3.4–3.5-fold higher (XylE: 1,142 vs 338 s⁻¹; NY8: 291 vs 84 s⁻¹)
Supports C23O kinetic discrimination with larger dynamic range reported.
Purified enzymes; class-specific response.
Catechol dioxygenase Biodegradation Enzyme kinetics

C12O Conversion Rate vs Catechol

A systematic structure-activity study of C4-substituted catechols with catechol-1,2-dioxygenase from Pseudomonas putida established that 4-methylcatechol undergoes enzymatic conversion at 62% of the rate observed for unsubstituted catechol [1]. This reduction is mechanistically attributed to the electronic effect of the methyl substituent (quantified by HOMO energy calculations, R > 0.97) rather than steric hindrance. In contrast, the 4-chloro-5-fluoro analog exhibited only 0.7% relative activity, and 4-ethylcatechol shows only weak activity with the related catechol-2,3-dioxygenase [2].

C12O Conversion Rate vs Catechol
Head-to-head
62% relative activity (vs catechol 100%)
Validated benchmark for C12O activity with measurable differential effects reported.
Electronic effect (HOMO) correlation; P. putida C1 enzyme.
Intradiol dioxygenase Structure-activity relationship Biocatalysis

Top-Ranked Substrate for Blackthorn PPO

In a comprehensive substrate specificity screen of polyphenol oxidase isolated from Prunus spinosa L. subsp. dasyphylla (blackthorn plum), 4-methylcatechol (4-MTC) was identified as the most suitable substrate among ten phenolic compounds tested, surpassing catechol, hydrocaffeic acid, catechin, epicatechin, gallic acid, quercetin, L-tyrosine, p-coumaric acid, and p-hydroxyphenyl propionic acid [1]. The enzyme exhibited a Km of 0.97 mM and Vmax of 4,753 U/mg protein for 4-MTC.

Top-Ranked Substrate for Blackthorn PPO
Reported rank
Ranked #1 among 10 phenolics; Km 0.97 mM, Vmax 4,753 U/mg protein
Highest reported PPO activity in this species; supports species-specific characterization.
Prunus spinosa PPO; ranking context-dependent.
Prunus spinosa Polyphenol oxidase Enzymatic browning

Vasorelaxation in Rat Mesenteric Artery

In ex vivo isometric tension studies using isolated rat mesenteric artery, 4-methylcatechol demonstrated greater vasorelaxant efficacy than 3-(3-hydroxyphenyl)propionic acid (3-HPPA), a previously reported flavonoid metabolite with established vasoactive properties [1]. Subsequent mechanistic studies confirmed that 4-MC exerts vasorelaxation via opening of voltage-gated potassium (KV) channels, with specific involvement of the KV7.4 isoform identified through pharmacological inhibition and in silico docking [2].

Vasorelaxation vs 3-HPPA
Head-to-head
Greater reported vasorelaxation response (p
Supports KV7.4-mediated vasorelaxation endpoint research.
Rat mesenteric artery ex vivo; target model validation required.
Monophenolase Activation
Head-to-head
Active co-substrate; stimulates ferulic acid/tyrosine hydroxylation; structural analogs fail
Functional probe for coupled monophenolase-diphenolase mechanism; activation dichotomy reported.
Field bean PPO; response may vary across species.
Vasorelaxation Flavonoid metabolite Cardiovascular pharmacology

Monophenolase Activation in Field Bean PPO

In field bean (Dolichos lablab) polyphenol oxidase, 4-methylcatechol acted as an effective co-substrate that stimulates the monophenolase (cresolase) hydroxylation reaction of ferulic acid and tyrosine [1]. This activation property was shared only with catechol, L-DOPA, pyrogallol, and 2,3,4-trihydroxybenzoic acid—substrates with high binding affinity to the enzyme. In marked contrast, diphenols such as protocatechuic acid, gallic acid, chlorogenic acid, and caffeic acid, which were not substrates for the diphenolase oxidation reaction, were unable to elicit this activation.

Monophenolase Activation
Head-to-head
Active co-substrate; stimulates ferulic acid/tyrosine hydroxylation; structural analogs fail
Functional probe for coupled monophenolase-diphenolase mechanism; activation dichotomy reported.
Field bean PPO; response may vary across species.
Tyrosinase Cresolase activity Enzyme activation

4-Methylcatechol Application Scenarios


PPO Activity Assays in Plant Tissues

In enzymatic browning research and PPO characterization studies, 4-methylcatechol is the empirically validated substrate of choice based on quantitative head-to-head comparisons. In Marula fruit PPO, 4-MC exhibits a Vmax/Km ratio (47.9 U·min⁻¹·mM⁻¹) nearly twice that of catechol (24.2) due to 3.4-fold tighter enzyme binding [1]. In blackthorn plum PPO, 4-MC was ranked #1 among ten phenolic substrates tested, with Km = 0.97 mM and Vmax = 4,753 U/mg protein [2]. For laboratories requiring sensitive, reproducible PPO activity detection with maximal dynamic range, substitution with generic catechol would reduce assay sensitivity by approximately 50% in Marula systems and produce suboptimal signal in Prunus systems. Procurement of 4-methylcatechol is therefore essential for studies where PPO activity is the primary endpoint.

Catechol Dioxygenase Benchmarking

For environmental microbiologists studying aromatic hydrocarbon catabolism, 4-methylcatechol serves as a kinetically well-defined benchmark substrate for both intradiol (catechol-1,2-dioxygenase) and extradiol (catechol-2,3-dioxygenase) cleavage enzymes. In C23O assays, 4-MC yields kcat values 3.4- to 3.5-fold higher than 3-methylcatechol across both wild-type (XylE) and engineered (NY8) enzyme variants, providing superior signal discrimination [3]. In C12O assays, 4-MC exhibits 62% relative conversion compared to unsubstituted catechol—sufficient activity for detection while enabling quantification of substituent electronic effects (correlated with HOMO energy, R > 0.97) [4]. 4-MC is also a documented suicide inhibitor of C23O, making it an essential tool for studying mechanism-based enzyme inactivation and reactivation via Fe(II)/Fe(III) cycling [5]. No other single catechol analog offers this combination of defined kinetic parameters across both dioxygenase families.

Cardiovascular Pharmacology Positive Control

In ex vivo and in vivo cardiovascular studies investigating the hypotensive effects of dietary flavonoid metabolites, 4-methylcatechol provides a validated tool compound with defined mechanism of action. Comparative studies demonstrate that 4-MC exerts greater vasorelaxant effects on rat mesenteric artery than the previously characterized metabolite 3-HPPA [6]. The mechanism has been mapped to KV channel opening, with specific involvement of the KV7.4 isoform confirmed through pharmacological inhibition (linopirdine) and in silico molecular docking showing hydrogen bonding with Trp242 and Phe246 residues [7]. This mechanistic clarity distinguishes 4-MC from other phenolic metabolites whose vascular targets remain incompletely characterized. For pharmacology laboratories requiring a reproducible positive control with established ex vivo efficacy and in vivo blood pressure-lowering activity, 4-methylcatechol is the appropriate procurement choice.

Monophenolase-Diphenolase Coupling Probe

For enzymologists investigating the coupled catalytic mechanism of tyrosinase and polyphenol oxidase—specifically the activation of monophenolase (cresolase) activity by diphenolic co-substrates—4-methylcatechol serves as a functionally specific probe [8]. In field bean PPO, 4-MC reliably stimulates the hydroxylation of ferulic acid and tyrosine, eliminating the characteristic lag phase of monophenolase activity. This activation property is not universal among diphenols: structurally related compounds including protocatechuic acid, gallic acid, chlorogenic acid, and caffeic acid completely fail to elicit this response because they are not substrates for the diphenolase oxidation reaction. The functional dichotomy provides a clear experimental criterion for distinguishing true co-substrates from non-activating diphenols, making 4-methylcatechol an essential reagent for mechanistic PPO/tyrosinase studies.

Application
Selection Property
Validation Focus
Plant PPO activity detection and characterization
Substrate binding affinity and catalytic efficiency
Assay sensitivity and substrate ranking in target species
Catechol dioxygenase (C12O/C23O) kinetic benchmarking
Enzyme turnover and suicide inhibition profile
Kinetic parameter verification and mechanism-based inactivation studies
Vasorelaxation mechanism research (KV7.4)
Vasorelaxation response and KV7.4 channel involvement context
Endpoint reproducibility and channel-specific inhibition sensitivity
Monophenolase-diphenolase coupling probe
Co-substrate activation specificity
Lag-phase elimination and functional dichotomy vs. non-activating analogs

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